(5-(Pyrazin-2-yl)pyridin-3-yl)methanamine
Description
(5-(Pyrazin-2-yl)pyridin-3-yl)methanamine is a heteroaromatic compound featuring a pyridine core substituted at position 5 with a pyrazine ring and at position 3 with a methanamine (-CH₂NH₂) group. Its molecular formula is C₁₀H₁₀N₄, with a molecular weight of 186.22 g/mol.
Properties
CAS No. |
1346687-28-2 |
|---|---|
Molecular Formula |
C10H10N4 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
(5-pyrazin-2-ylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C10H10N4/c11-4-8-3-9(6-13-5-8)10-7-12-1-2-14-10/h1-3,5-7H,4,11H2 |
InChI Key |
JNOSJTXASARJEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C2=CN=CC(=C2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Pyrazin-2-yl)pyridin-3-yl)methanamine typically involves the reaction of pyrazine derivatives with pyridine derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired heterocyclic structure. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: (5-(Pyrazin-2-yl)pyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The methanamine group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
The compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structural characteristics allow it to participate in various chemical reactions, including:
- Palladium-Catalyzed Reactions : Commonly involved in cross-coupling reactions such as Suzuki-Miyaura coupling, facilitating the formation of diverse organic compounds.
- Oxidation and Reduction : It can undergo oxidation to form N-oxides or be reduced to amine derivatives, expanding its utility in synthetic chemistry.
Biological Applications
Drug Discovery
The unique structure of (5-(Pyrazin-2-yl)pyridin-3-yl)methanamine enables it to interact with specific biological targets, making it significant in drug discovery. It is explored for its potential therapeutic properties against various diseases, including:
- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and antifungal activity against Candida albicans .
- Anticancer Properties : Research has shown that certain derivatives can inhibit the growth of cancer cell lines like PC-3 and HeLa, with IC50 values ranging from 2.11 to 2.53 μM, indicating potential for development as anticancer agents .
Industrial Applications
In the industrial sector, this compound is utilized in the production of advanced materials such as polymers and coatings. Its ability to form stable complexes with metals enhances its application in developing materials with improved properties.
Case Study 1: Antimicrobial Evaluation
A study evaluated various pyridine derivatives for antibacterial activity. Modifications at specific positions on the pyridine ring significantly influenced efficacy against S. aureus, demonstrating the importance of structural variations in enhancing biological activity.
Case Study 2: Anticancer Activity
Another investigation focused on related compounds' anticancer properties, revealing that specific derivatives exhibited potent growth inhibition in cancer cell lines, highlighting the therapeutic potential of pyrazine-pyridine hybrids .
Mechanism of Action
The mechanism of action of (5-(Pyrazin-2-yl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares (5-(Pyrazin-2-yl)pyridin-3-yl)methanamine with three analogs from the evidence:
Key Observations:
Nitrogen Content : The target compound has the highest nitrogen count (4 N atoms), which may improve solubility in polar solvents and enhance interactions with biological targets compared to the furan-based analog (2 N) or halogenated phenyl derivative (2 N).
Aromatic Systems :
- The pyrazine-pyridine combination in the target compound offers dual nitrogen-rich aromatic systems, contrasting with the furan-pyridine hybrid in and the halogenated phenyl-pyridine system in .
- Pyrazine’s electron-deficient nature could increase reactivity in cross-coupling reactions compared to furan or phenyl groups.
Molecular Weight : The halogenated derivative has the highest molecular weight (248.68 g/mol), likely due to the chloro-fluorophenyl group, which also increases lipophilicity.
Salt Forms : The dihydrochloride salt demonstrates how protonation of the methanamine group enhances water solubility (265.12 g/mol vs. 174.20 g/mol for the free base ).
Functional and Pharmacological Implications
- In contrast, the pyrazine-based compound balances nitrogen-mediated polarity with aromatic hydrophobicity.
- Safety Profiles : While specific toxicity data are unavailable, the halogenated derivative requires stringent handling per its Safety Data Sheet , whereas the target compound’s lack of halogens may imply a milder hazard profile.
Biological Activity
The compound (5-(Pyrazin-2-yl)pyridin-3-yl)methanamine is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structure, which incorporates both a pyrazine and a pyridine ring, positions it as a promising candidate for various therapeutic applications. This article reviews the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Characteristics
Structure : The compound features a pyridine ring fused with a pyrazine moiety, which enhances its reactivity and interaction with biological targets.
Molecular Formula : CHN
Biological Activity Overview
Research indicates that This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess significant antibacterial properties. For example, structural analogs have shown effectiveness against Staphylococcus aureus with minimal inhibitory concentrations (MIC) in the range of 32–64 μg/ml .
- Anticancer Potential : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. Notably, certain derivatives have been identified as potent inhibitors of tubulin polymerization, exhibiting IC values as low as 1.7 μM against different cancer cell lines .
Synthesis Methods
Several synthetic routes have been developed for the preparation of This compound , allowing modifications that can enhance its biological properties. Common methods include:
- Condensation Reactions : Utilizing pyrazine and pyridine derivatives to create the desired amine structure.
- Multi-component Reactions : Employing Ugi reactions to synthesize polyheterocyclic compounds that include the target structure .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antibacterial activity of various pyridine derivatives, including those similar to This compound . The results indicated that modifications at specific positions on the pyridine ring significantly influenced antimicrobial efficacy, particularly against Gram-positive bacteria like S. aureus .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of related compounds. The study revealed that certain derivatives exhibited potent growth inhibition in cancer cell lines such as PC-3 and HeLa, with IC values ranging from 2.11 to 2.53 μM . These findings underscore the potential of pyrazine-pyridine hybrids in cancer therapy.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of compounds structurally related to This compound :
| Compound Name | Structure Characteristics | Notable Activities |
|---|---|---|
| 5-(Pyridin-2-yl)-1H-pyrazole | Contains a pyrazole ring | Antimicrobial and anti-inflammatory |
| 2-(Pyridin-4-yl)-1H-imidazole | Features an imidazole ring | Anticancer and antifungal |
| 6-(Pyridin-3-yl)-1H-pyrazole | Similar pyrazole structure | Antiviral and analgesic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
